n-Benzoyl-d-alanine
Overview
Description
n-Benzoyl-d-alanine is an N-acylamino acid that is the N-benzoyl derivative of alanine . It is an alanine derivative and a N-acyl-amino acid . It has a role as a metabolite .
Molecular Structure Analysis
The molecular formula of n-Benzoyl-d-alanine is C10H11NO3 . The IUPAC name is (2R)-2-benzamidopropanoic acid . The structure of n-Benzoyl-d-alanine can be represented by the SMILES notation: CC@HO)NC(=O)C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
The molecular weight of n-Benzoyl-d-alanine is 193.20 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 193.07389321 g/mol .
Scientific Research Applications
- Enzymatic Cascade Systems for D-Amino Acid Synthesis
- Field : Systems Microbiology and Biomanufacturing
- Application : D-amino acids are widely used in various industries, including food products, pharmaceuticals, and agricultural chemicals . They are recognized as the “unnatural” amino acids .
- Methods : Many synthetic methods for D-amino acids have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . Among all enzymatic methods, multi-enzymatic cascade catalytic methods have significant advantages .
- Results : Biosynthetic methods utilizing enzymes are attracting increasing attention because they are more energy-saving and environmentally friendly compared to traditional chemical synthesis .
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Protective Effect Against Acute Kidney Injury
- Field : Renal Physiology
- Application : D-alanine (D-Ala) has been found to have a protective effect against acute kidney injury .
- Methods : The study involved evaluating levels of D-Ala in a murine acute kidney injury (AKI) model . The therapeutic effect of D-Ala was then assessed in vivo and in vitro .
- Results : D-Ala protected tubular epithelial cells (TECs) from hypoxia-related cell injury and induced proliferation after hypoxia . These protective effects are associated with the chirality of D-Ala . D-Ala inhibits reactive oxygen species (ROS) production and improves mitochondrial membrane potential, through NMDA receptor signaling .
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Neurotransmission
- Field : Neurobiology
- Application : Many amino acids, including D-amino acids, are involved in neurotransmission . They are released from neurons and can modulate the physiological states of adjacent neurons .
- Methods : Fluorescence imaging is often used to investigate these events due to its speed . This technique allows researchers to follow the controlled release of small molecule neurotransmitters, many of which are amino acids .
- Results : The roles of the 20 canonical amino acids, GABA and β-alanine in neurotransmission have been highlighted . These amino acids can affect neural communication and inflammation response .
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Chemical Synthesis
- Field : Organic Chemistry
- Application : “n-Benzoyl-d-alanine” has been used in the synthesis of new chemical entities . These entities bear a thiohydrazide or thiosemicarbazide central template flanked on both sides by lipophilic aryl moieties .
- Methods : The reaction involves the addition of a nucleophile (a thiosemicarbazide derivative), formation of a resulting tetrahedral adduct, and expulsion of a trityl anion moiety as a leaving group .
- Results : The final product is an unexpected N-thiobenzoyl-thiosemicarbazide . This reaction involves the unusual breaking of a carbon-carbon bond in the rate-determining step .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-benzamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzoyl-d-alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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